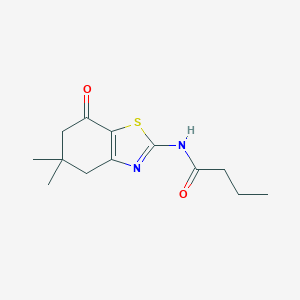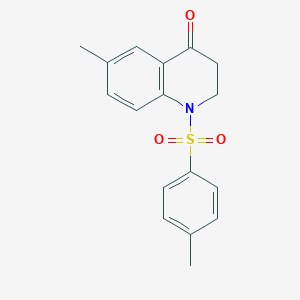
6-Methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one is a chemical compound known for its unique structure and properties It belongs to the class of quinolinones, which are heterocyclic aromatic organic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one typically involves multiple steps. One common method starts with the preparation of the quinolinone core, followed by the introduction of the sulfonyl group. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to meet the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
6-Methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-Methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 6-Methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one include:
- 4-HO-6-methyl-3-(1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl)-2H-pyran-2-one
- 1-[(isocyanomethyl)sulfonyl]-4-methyl-benzene
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. These properties make it particularly valuable in certain applications, such as its potential use in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C17H17NO3S |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
6-methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C17H17NO3S/c1-12-3-6-14(7-4-12)22(20,21)18-10-9-17(19)15-11-13(2)5-8-16(15)18/h3-8,11H,9-10H2,1-2H3 |
Clé InChI |
FLBKUQDKFUXXLP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=C2C=CC(=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=C2C=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6E)-6-[(4-benzoylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326460.png)
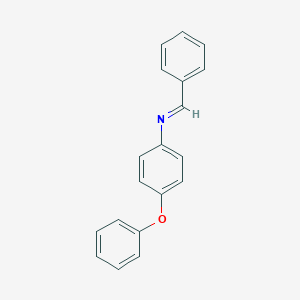

![2-methyl-N-{4'-[(2-methylbenzoyl)amino][1,1'-biphenyl]-4-yl}benzamide](/img/structure/B326464.png)


![N-(4-isopropylbenzylidene)-N-(4-{4-[(4-isopropylbenzylidene)amino]benzyl}phenyl)amine](/img/structure/B326474.png)
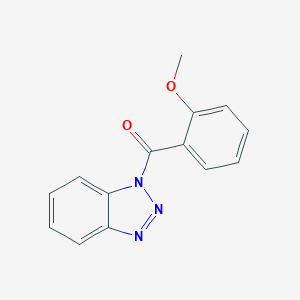
![2-[(4-Bromobenzylidene)amino]benzonitrile](/img/structure/B326476.png)
![2-[1,1'-biphenyl]-4-yl-5-(3-methylphenyl)-1,3,4-oxadiazole](/img/structure/B326477.png)
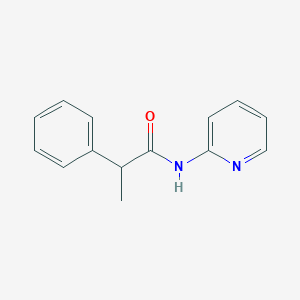
![5-{[(4-{4-[(3-Hydroxy-4-methoxybenzylidene)amino]benzyl}phenyl)imino]methyl}-2-methoxyphenol](/img/structure/B326481.png)
![[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B326482.png)
